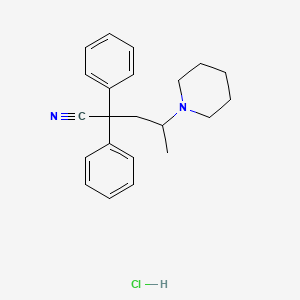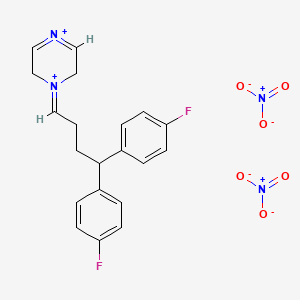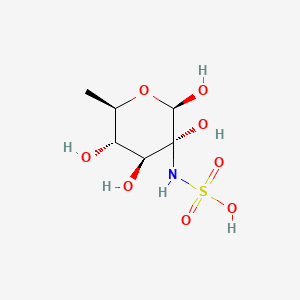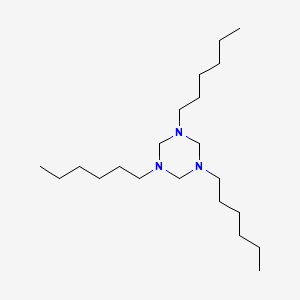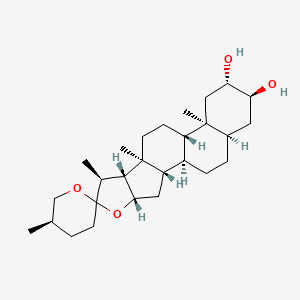
Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- typically involves the extraction of steroidal saponins from plant sources, followed by hydrolysis to obtain the aglycone form. The hydrolysis process can be carried out using acidic or enzymatic methods. For instance, acid hydrolysis using hydrochloric acid or sulfuric acid at elevated temperatures is a common approach. Enzymatic hydrolysis, on the other hand, employs specific enzymes such as beta-glucosidase to cleave the glycosidic bonds.
Industrial Production Methods
Industrial production of Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- often involves large-scale extraction from plant materials, followed by purification processes such as chromatography. The use of advanced techniques like supercritical fluid extraction and high-performance liquid chromatography (HPLC) ensures high purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)-, which can be further utilized in different applications.
Applications De Recherche Scientifique
Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other steroidal compounds and is used in the study of steroidal chemistry.
Biology: The compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- is investigated for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the production of steroidal drugs and as a raw material in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and signaling pathways, leading to its diverse biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diosgenin: Another steroidal sapogenin with similar biological activities.
Sarsasapogenin: Known for its anti-inflammatory and anti-cancer properties.
Tigogenin: Exhibits various pharmacological activities.
Uniqueness
Spirostan-2,3-diol, (2beta,3alpha,5beta,25R)- is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 2 and 3 positions. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
2460-96-0 |
|---|---|
Formule moléculaire |
C27H44O4 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
(1R,2S,4S,5'R,7S,8R,9S,12S,13S,15S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol |
InChI |
InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27?/m1/s1 |
Clé InChI |
FWCXELAAYFYCSR-KQQCRRBPSA-N |
SMILES isomérique |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(C[C@@H]([C@H](C6)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


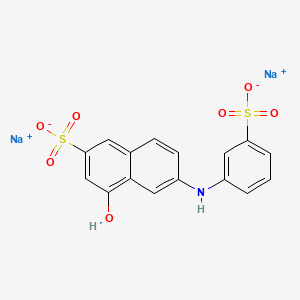

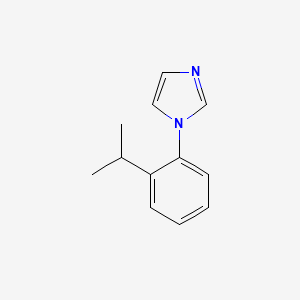

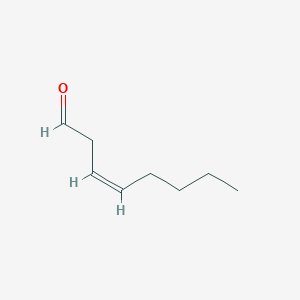
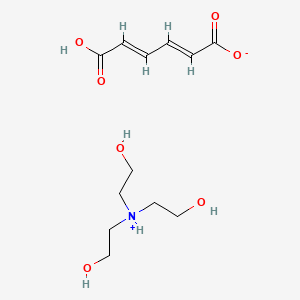
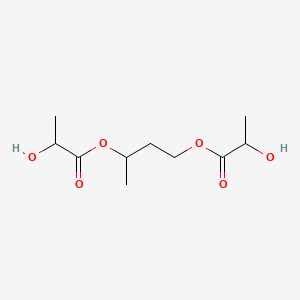
![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)
